![molecular formula C28H20O B12893955 2,5-Di([1,1'-biphenyl]-4-yl)furan CAS No. 93297-78-0](/img/structure/B12893955.png)
2,5-Di([1,1'-biphenyl]-4-yl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Di([1,1’-biphenyl]-4-yl)furan is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted at the 2 and 5 positions with biphenyl groups. The presence of biphenyl groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di([1,1’-biphenyl]-4-yl)furan typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene with biphenyl derivatives in the presence of acylating or alkylating reagents . This reaction is often catalyzed by zinc chloride or other Lewis acids, and the reaction conditions include room temperature and the use of dichloromethane as a solvent .
Industrial Production Methods
Industrial production of 2,5-Di([1,1’-biphenyl]-4-yl)furan may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Di([1,1’-biphenyl]-4-yl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the biphenyl groups, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furans, dihydrofuran derivatives, and furan-2,5-dicarboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Di([1,1’-biphenyl]-4-yl)furan has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,5-Di([1,1’-biphenyl]-4-yl)furan exerts its effects involves interactions with various molecular targets. The biphenyl groups can interact with biological macromolecules, altering their function and leading to various biological effects. The furan ring can participate in redox reactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandicarboxylic acid: A furan derivative with carboxylic acid groups at the 2 and 5 positions.
2,5-Furandicarboxaldehyde: An oxidation product of 5-hydroxymethyl furfural.
Uniqueness
2,5-Di([1,1’-biphenyl]-4-yl)furan is unique due to the presence of biphenyl groups, which impart distinct chemical and physical properties compared to other furan derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of high-performance materials and potential therapeutic agents .
Eigenschaften
93297-78-0 | |
Molekularformel |
C28H20O |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2,5-bis(4-phenylphenyl)furan |
InChI |
InChI=1S/C28H20O/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-20-28(29-27)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H |
InChI-Schlüssel |
XOLZRITVIUFVTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.